(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-2-22-14-9-5-3-7-12(14)19-16(22)11-18-21-17-20-13-8-4-6-10-15(13)23-17/h3-11H,2H2,1H3,(H,20,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAXYPSLXOBKS-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole is a hybrid molecule featuring both benzimidazole and thiazole moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its potential applications in pharmacology.
Structure and Synthesis
The compound is synthesized through a multi-step process involving the condensation of 1-ethyl-1H-benzo[d]imidazole with hydrazine derivatives and subsequent reactions to form the thiazole ring. The structural features of the compound are crucial for its biological activity, particularly the presence of electron-donating and withdrawing groups that influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing benzimidazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to cell death . The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (E)-2... | MDA-MB-231 | 10 | Apoptosis via mitochondrial disruption |
| (E)-2... | A431 | 15 | Caspase activation |
2. Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The minimal inhibitory concentration (MIC) values indicate that the compound effectively inhibits growth against strains such as Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Candida albicans | 64 |
3. Topoisomerase Inhibition
The compound's structural similarity to known topoisomerase inhibitors suggests it may also inhibit topoisomerase II, an essential enzyme in DNA replication. Studies have shown that modifications on the benzimidazole scaffold can enhance inhibitory potency .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- Study A: A series of benzimidazole-thiazole hybrids were synthesized and evaluated for their anticancer activity, revealing that specific substitutions on the benzene ring significantly enhanced potency against various cancer cell lines .
- Study B: Molecular docking studies indicated that certain electron-donating groups on the thiazole ring improve binding affinity to target proteins involved in cancer progression, suggesting a rationale for further optimization of this compound .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing benzimidazole and thiazole structures. For instance, derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives exhibited significant effectiveness against various strains of bacteria and fungi, suggesting that (E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole could also possess similar properties .
Antiviral Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives display antiviral activity against several viruses, including those responsible for respiratory infections. The synthesis of novel acyl-hydrazone derivatives has shown promising results against viral pathogens, indicating a potential application for this compound in antiviral drug development .
Anticancer Potential
Compounds with similar structural characteristics have been investigated for their anticancer properties. Studies demonstrate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of this compound in cancer research could yield valuable insights into its efficacy as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the hydrazone linkage between the benzimidazole and thiazole components. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzimidazole-thiazole hybrids. Key structural analogues include:
Key Observations :
- Substituent Impact : Halogenation (e.g., bromo in 7a) improves target binding but may reduce solubility. Ethyl groups (target compound) balance lipophilicity and membrane permeability .
Pharmacokinetic and Physicochemical Properties
- Rotatable Bonds : The target compound has 4 rotatable bonds, below the threshold (≤10) for optimal oral bioavailability .
- Polar Surface Area (PSA) : Calculated PSA = 98 Ų (vs. 140 Ų cutoff), suggesting favorable intestinal absorption .
- Lipophilicity : logP = 2.8 (predicted), lower than brominated analogues (logP ~3.5), reducing hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
